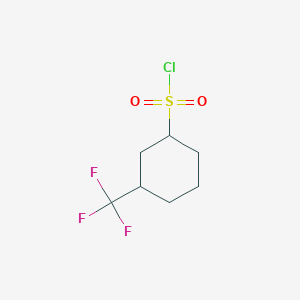

3-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H10ClF3O2S and a molecular weight of 250.67 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10ClF3O2S/c8-14(12,13)6-3-1-2-5(4-6)7(9,10)11/h5-6H,1-4H2 . This indicates that the molecule consists of a cyclohexane ring with a trifluoromethyl group and a sulfonyl chloride group attached.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and refractive index were not found in the search results.Wissenschaftliche Forschungsanwendungen

Trifluoromethylation and Sulfenylation

3-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride is extensively used for trifluoromethylation of various substrates. It facilitates the introduction of trifluoromethylsulfenyl and trifluoromethylsulfinyl groups into different compounds (Guyon, Chachignon, & Cahard, 2017).

Novel Tandem Reactions

This compound is involved in innovative tandem reactions for synthesizing trifluoromethyl thiolsulphonates. Its versatility includes being a critical intermediate in such processes (Li, Qiu, Wang, & Sheng, 2017).

Catalytic Activity in Sulfonylation

In the field of organic chemistry, 3-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride has demonstrated significant catalytic activity for sulfonylation reactions, crucial for synthetic organic chemists (Répichet, Roux, Hernandez, Dubac, & Desmurs, 1999).

Synthesis of Bioactive Molecules

It's used in the synthesis of bioactive molecules, such as 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles, which are significant in the development of antiviral and anticancer compounds (López, Gallagher, Gilliland, Ghiviriga, & Dolbier, 2017).

Other Applications

- The compound is involved in the study of the reaction of phenylmethanesulfonyl chloride with tertiary amines (King & Durst, 1966).

- Its unique properties are utilized in liquid-liquid separation techniques, particularly in the extraction of cyclohexene from cyclohexane (Karpińska, Wlazło, & Domańska, 2017).

Wirkmechanismus

Trifluoromethyl sulfonyl chloride compounds, such as 3-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride, are known to be useful sources for the CF3 radical . They can be used in photoredox catalysis, a process that involves the generation of the trifluoromethyl radical based on photoredox processes .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for this compound are not mentioned in the search results, trifluoromethyl compounds are of significant interest in the fields of pharmaceuticals and agrochemicals . The development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons has become an active topic in synthetic chemistry .

Eigenschaften

IUPAC Name |

3-(trifluoromethyl)cyclohexane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClF3O2S/c8-14(12,13)6-3-1-2-5(4-6)7(9,10)11/h5-6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPYSHIJUJDRNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)S(=O)(=O)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClF3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2404894.png)

![(2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2404895.png)

![(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide](/img/structure/B2404897.png)

![2-(naphthalen-1-yl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2404900.png)

![tert-butyl 4-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2404903.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2404910.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2404912.png)

![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2404913.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2404917.png)